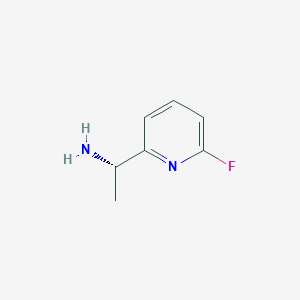![molecular formula C13H13N3S B13141975 N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide CAS No. 78797-04-3](/img/structure/B13141975.png)
N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide: is an organic compound belonging to the bipyridine family. Bipyridines are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. This particular compound features a dimethyl group and a carbothioamide group attached to the bipyridine core, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide typically involves the functionalization of the bipyridine core. One common method is the reaction of 2,2’-bipyridine with dimethylamine and a thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines or thiols.
Substitution: The bipyridine core can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: In biological research, this compound can be used to study metal ion interactions with biomolecules. Its ability to form stable complexes with metal ions makes it useful in probing the roles of metal ions in biological systems.
Medicine: The compound’s metal-binding properties can be exploited in medicinal chemistry for the development of metal-based drugs. These drugs can target specific metal ions in the body, potentially leading to new treatments for diseases.
Industry: In industrial applications, N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide can be used in the synthesis of advanced materials, such as conductive polymers and coordination polymers. Its ability to form stable complexes with metals can also be utilized in catalysis and materials science.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide involves its ability to bind to metal ions through the nitrogen atoms of the bipyridine core and the sulfur atom of the carbothioamide group. This binding can influence the electronic properties of the metal ion, leading to changes in reactivity and stability. The compound can also interact with biological molecules, such as proteins and nucleic acids, through coordination with metal ions, affecting their structure and function.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A simpler bipyridine derivative without the dimethyl and carbothioamide groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with dimethyl groups but lacking the carbothioamide group.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but different electronic properties.
Uniqueness: N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide is unique due to the presence of both dimethyl and carbothioamide groups, which can significantly influence its chemical reactivity and binding properties. These functional groups can enhance its ability to form stable complexes with metal ions and provide additional sites for chemical modification, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
78797-04-3 |
|---|---|
Formule moléculaire |
C13H13N3S |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
N,N-dimethyl-6-pyridin-2-ylpyridine-2-carbothioamide |
InChI |
InChI=1S/C13H13N3S/c1-16(2)13(17)12-8-5-7-11(15-12)10-6-3-4-9-14-10/h3-9H,1-2H3 |
Clé InChI |
LYYIAEHXIMCXNS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)C1=CC=CC(=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


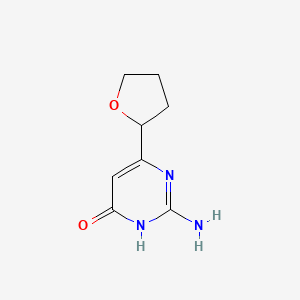
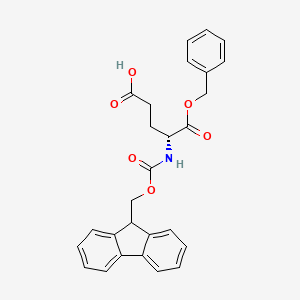
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)
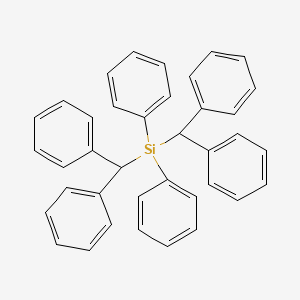


![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
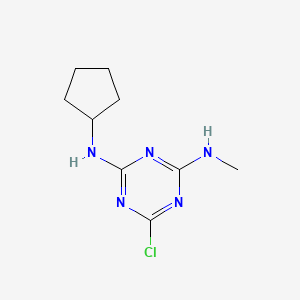
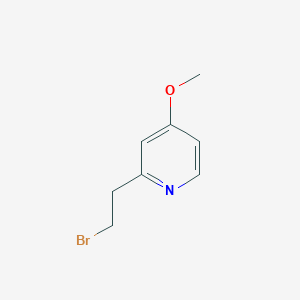
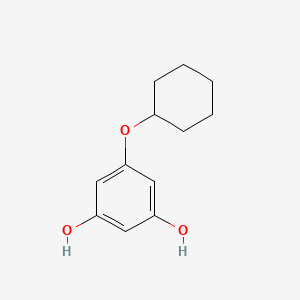
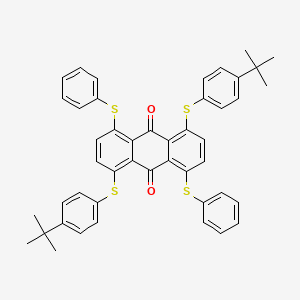
![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
